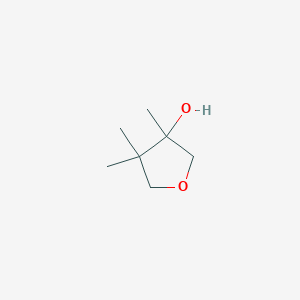
3,4,4-Trimethyltetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethyltetrahydrofuran-3-ol is a heterocyclic organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydrofuran, where the ring structure is substituted with three methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyltetrahydrofuran-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with an acid catalyst to induce cyclization and form the tetrahydrofuran ring . The reaction is usually carried out in an inert solvent such as dimethyl sulfoxide at elevated temperatures around 160°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of 3,4,4-trimethyltetrahydrofuran-3-one.
Reduction: Formation of 3,4,4-trimethyltetrahydrofuran.
Substitution: Formation of halogenated derivatives such as 3,4,4-trimethyltetrahydrofuran-3-bromide.
Scientific Research Applications
3,4,4-Trimethyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique structural properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethyltetrahydrofuran-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules. The compound’s unique ring structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetramethyltetrahydrofuran: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2,5,5-Tetramethyltetrahydrofuran: Another derivative of tetrahydrofuran with different substitution patterns, leading to different chemical properties.
Uniqueness
3,4,4-Trimethyltetrahydrofuran-3-ol is unique due to the presence of both methyl groups and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups provides a balance of steric hindrance and reactivity, making it a valuable compound in various chemical applications.
Properties
CAS No. |
387357-60-0 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3,4,4-trimethyloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-9-5-7(6,3)8/h8H,4-5H2,1-3H3 |
InChI Key |
IELABRGJVOAXMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















